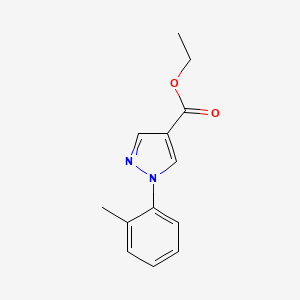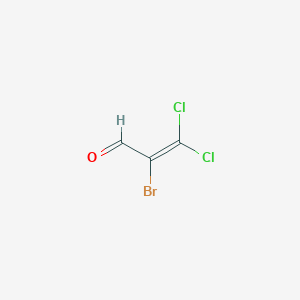
2-Propenal, 2-bromo-3,3-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenal, 2-bromo-3,3-dichloro- is an organic compound with the molecular formula C3H2BrCl2O. It is a derivative of propenal (acrolein) where the hydrogen atoms on the second carbon are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-bromo-3,3-dichloro- typically involves the halogenation of propenal. One common method is the addition of bromine and chlorine to propenal under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 2-bromo-3,3-dichloro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the continuous addition of bromine and chlorine to a stream of propenal, with careful monitoring of temperature and pressure to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-Propenal, 2-bromo-3,3-dichloro- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted propenal derivatives.
科学的研究の応用
2-Propenal, 2-bromo-3,3-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-Propenal, 2-bromo-3,3-dichloro- exerts its effects involves its high reactivity due to the presence of both bromine and chlorine atoms. These halogens make the compound highly electrophilic, allowing it to readily participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific application, but generally, it acts by forming covalent bonds with nucleophiles in the target molecules.
類似化合物との比較
Similar Compounds
2-Bromo-4,6-dichloroaniline: Another halogenated compound with similar reactivity.
2-Bromo-3-phenylpropenal: A compound with a similar structure but with a phenyl group instead of chlorine atoms.
2-Bromo-3-chloropropiophenone: A related compound used in organic synthesis.
Uniqueness
2-Propenal, 2-bromo-3,3-dichloro- is unique due to the presence of both bromine and chlorine atoms on the same carbon, which imparts distinct reactivity patterns compared to other halogenated compounds. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
特性
CAS番号 |
36154-98-0 |
|---|---|
分子式 |
C3HBrCl2O |
分子量 |
203.85 g/mol |
IUPAC名 |
2-bromo-3,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3HBrCl2O/c4-2(1-7)3(5)6/h1H |
InChIキー |
IHLJGENVBXYXQP-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(=C(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


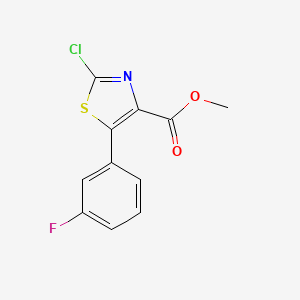
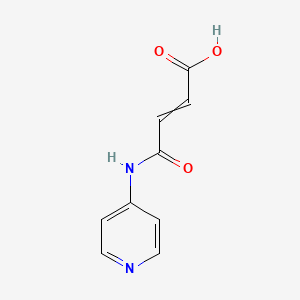
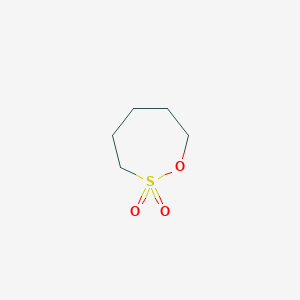
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)
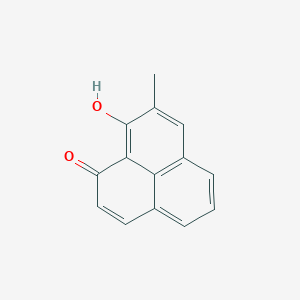


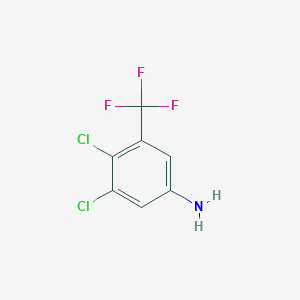
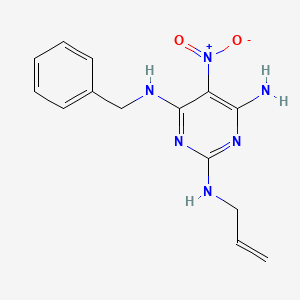
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)
